molecular formula C5H11ISi B2695777 (E)-(2-Iodovinyl)trimethylsilane CAS No. 70737-22-3

(E)-(2-Iodovinyl)trimethylsilane

Cat. No.: B2695777
CAS No.: 70737-22-3
M. Wt: 226.132
InChI Key: RKRULIZTYHNKIG-SNAWJCMRSA-N
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Description

(E)-(2-Iodovinyl)trimethylsilane is an organosilicon compound with the molecular formula C_5H_11ISi. It is characterized by the presence of an iodine atom attached to a vinyl group, which is further bonded to a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-(2-Iodovinyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with iodine in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (E)-(2-Iodovinyl)trimethylsilane undergoes a variety of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of various substituted vinylsilanes.

    Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, to form carbon-carbon bonds.

    Addition Reactions: The vinyl group can undergo addition reactions with electrophiles, resulting in the formation of new carbon-silicon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. Typical conditions involve the use of polar solvents and mild temperatures.

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are frequently used. Reactions are often carried out in organic solvents such as tetrahydrofuran or dimethylformamide.

    Addition Reactions: Electrophiles like halogens or acids are used, with reactions typically occurring at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions include a wide range of substituted vinylsilanes, which can be further utilized in organic synthesis and material science.

Scientific Research Applications

(E)-(2-Iodovinyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: While not directly used in biological systems, its derivatives can be employed in the synthesis of biologically active compounds.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of novel drug candidates.

    Industry: The compound is used in the production of advanced materials, including polymers and silicon-based materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-(2-Iodovinyl)trimethylsilane in chemical reactions involves the activation of the vinyl group through the electron-withdrawing effect of the iodine atom. This activation facilitates nucleophilic attack and subsequent transformations. The trimethylsilyl group provides stability and can be selectively removed under specific conditions, allowing for further functionalization.

Comparison with Similar Compounds

  • (E)-(2-Bromovinyl)trimethylsilane
  • (E)-(2-Chlorovinyl)trimethylsilane
  • (E)-(2-Fluorovinyl)trimethylsilane

Comparison: (E)-(2-Iodovinyl)trimethylsilane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom’s larger size and lower electronegativity compared to bromine, chlorine, and fluorine result in different reaction kinetics and selectivity. This uniqueness makes this compound particularly valuable in specific synthetic applications where other halogenated vinylsilanes may not be as effective.

Properties

IUPAC Name

[(E)-2-iodoethenyl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ISi/c1-7(2,3)5-4-6/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRULIZTYHNKIG-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/C=C/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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